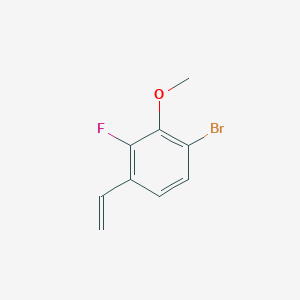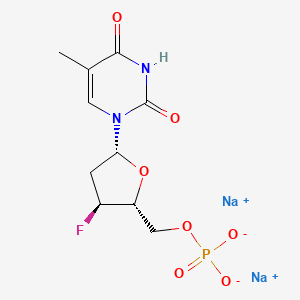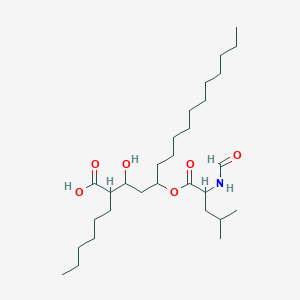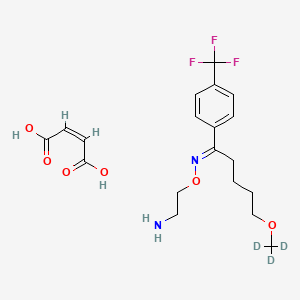
(E)-Fluvoxamine-d3 Maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Fluvoxamine-d3 Maleate is a deuterated form of fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of obsessive-compulsive disorder (OCD) and other psychiatric conditions. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Fluvoxamine-d3 Maleate involves the incorporation of deuterium into the fluvoxamine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Catalytic Hydrogenation: Employing deuterium gas in the presence of a catalyst to introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Reaction with Deuterated Reagents: Using deuterated reagents such as deuterated water (D2O) or deuterated acids.
Purification: Employing techniques like crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-Fluvoxamine-d3 Maleate undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluvoxamine N-oxide, while reduction may produce fluvoxamine alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-Fluvoxamine-d3 Maleate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of fluvoxamine.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on the pharmacokinetics and pharmacodynamics of fluvoxamine.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of deuterated fluvoxamine in treating psychiatric disorders.
Industry: Applied in the pharmaceutical industry for the development of more stable and effective drug formulations.
Wirkmechanismus
(E)-Fluvoxamine-d3 Maleate exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets and pathways involved include:
Serotonin Transporter (SERT): The primary target of fluvoxamine, responsible for the reuptake of serotonin.
Serotonin Receptors: Modulation of various serotonin receptors (e.g., 5-HT1A, 5-HT2A) to exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Fluvoxamine Maleate: The non-deuterated form of (E)-Fluvoxamine-d3 Maleate, commonly used as an SSRI.
Paroxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different pharmacokinetic profile and therapeutic applications.
Uniqueness: this compound is unique due to its deuterium substitution, which enhances its metabolic stability and provides distinct advantages in pharmacokinetic studies. This makes it a valuable tool for researchers studying the metabolism and pharmacology of fluvoxamine.
Eigenschaften
Molekularformel |
C19H25F3N2O6 |
|---|---|
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;2-[(E)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i1D3; |
InChI-Schlüssel |
LFMYNZPAVPMEGP-DWVRRCLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B13715832.png)

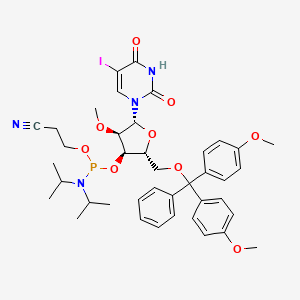
![tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13715851.png)
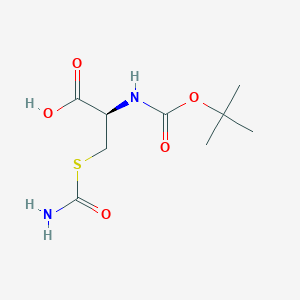
![4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715859.png)
![Ethyl 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B13715860.png)
![trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid](/img/structure/B13715863.png)
![3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13715873.png)
![Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715874.png)
![4-[4-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13715880.png)
